Cas no 860567-48-2 (2-chloro-1-(2-nitrophenyl)ethan-1-ol)

2-chloro-1-(2-nitrophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-1-(2-nitrophenyl)ethan-1-ol
- 860567-48-2
- EN300-1964825
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- Inchi: 1S/C8H8ClNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4,8,11H,5H2
- InChI Key: KDQZHYLDNOSEKF-UHFFFAOYSA-N
- SMILES: ClCC(C1C=CC=CC=1[N+](=O)[O-])O
Computed Properties
- Exact Mass: 201.0192708g/mol
- Monoisotopic Mass: 201.0192708g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 66Ų
2-chloro-1-(2-nitrophenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1964825-0.25g |
2-chloro-1-(2-nitrophenyl)ethan-1-ol |
860567-48-2 | 0.25g |
$381.0 | 2023-09-17 | ||
Enamine | EN300-1964825-0.1g |
2-chloro-1-(2-nitrophenyl)ethan-1-ol |
860567-48-2 | 0.1g |
$364.0 | 2023-09-17 | ||
Enamine | EN300-1964825-1.0g |
2-chloro-1-(2-nitrophenyl)ethan-1-ol |
860567-48-2 | 1g |
$1100.0 | 2023-06-02 | ||
Enamine | EN300-1964825-10g |
2-chloro-1-(2-nitrophenyl)ethan-1-ol |
860567-48-2 | 10g |
$1778.0 | 2023-09-17 | ||
Enamine | EN300-1964825-0.05g |
2-chloro-1-(2-nitrophenyl)ethan-1-ol |
860567-48-2 | 0.05g |
$348.0 | 2023-09-17 | ||
Enamine | EN300-1964825-5g |
2-chloro-1-(2-nitrophenyl)ethan-1-ol |
860567-48-2 | 5g |
$1199.0 | 2023-09-17 | ||
Enamine | EN300-1964825-5.0g |
2-chloro-1-(2-nitrophenyl)ethan-1-ol |
860567-48-2 | 5g |
$3189.0 | 2023-06-02 | ||
Enamine | EN300-1964825-0.5g |
2-chloro-1-(2-nitrophenyl)ethan-1-ol |
860567-48-2 | 0.5g |
$397.0 | 2023-09-17 | ||
Enamine | EN300-1964825-1g |
2-chloro-1-(2-nitrophenyl)ethan-1-ol |
860567-48-2 | 1g |
$414.0 | 2023-09-17 | ||
Enamine | EN300-1964825-10.0g |
2-chloro-1-(2-nitrophenyl)ethan-1-ol |
860567-48-2 | 10g |
$4729.0 | 2023-06-02 |
2-chloro-1-(2-nitrophenyl)ethan-1-ol Related Literature
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
Additional information on 2-chloro-1-(2-nitrophenyl)ethan-1-ol
2-Chloro-1-(2-Nitrophenyl)ethan-1-ol (CAS No. 860567-48-2): An Overview of Its Properties and Applications
2-Chloro-1-(2-nitrophenyl)ethan-1-ol (CAS No. 860567-48-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.
The molecular formula of 2-chloro-1-(2-nitrophenyl)ethan-1-ol is C9H9ClNO3, and its molecular weight is approximately 204.63 g/mol. The compound features a chlorinated ethyl group attached to a nitro-substituted phenyl ring, which contributes to its distinct chemical and physical properties. The presence of the hydroxyl group (-OH) further enhances its reactivity and solubility in polar solvents.
In terms of physical properties, 2-chloro-1-(2-nitrophenyl)ethan-1-ol is a white to off-white crystalline solid at room temperature. It has a melting point of around 95°C and is sparingly soluble in water but readily soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for use in various chemical reactions and formulations.
The biological activities of 2-chloro-1-(2-nitrophenyl)ethan-1-ol have been the subject of extensive research. Studies have shown that this compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell death. This property makes it a potential candidate for the development of new antimicrobial agents.
Beyond its antimicrobial activity, 2-chloro-1-(2-nitrophenyl)ethan-1-ol has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have therapeutic potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In the realm of cancer research, 2-chloro-1-(2-nitrophenyl)ethan-1-ol has shown promise as an anticancer agent. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism behind this activity is thought to involve the modulation of key signaling pathways involved in cell proliferation and survival.
The synthetic route for producing 2-chloro-1-(2-nitrophenyl)ethan-1-ol involves several well-documented methods. One common approach involves the reaction of 2-nitrobenzaldehyde with chloroacetaldehyde under basic conditions, followed by reduction to form the desired alcohol. This synthetic pathway is efficient and scalable, making it suitable for large-scale production in industrial settings.
In addition to its direct applications, 2-chloro-1-(2-nitrophenyl)ethan-1-ol serves as an important intermediate in the synthesis of other bioactive compounds. For example, it can be used as a building block in the preparation of more complex molecules with enhanced biological activities or improved pharmacological properties.
The safety profile of 2-chloro-1-(2-nitrophenyl)ethan-1-ol has been evaluated through various toxicological studies. While it is generally considered safe for use in laboratory settings when proper handling protocols are followed, precautions should be taken to avoid prolonged exposure or ingestion. It is important to note that safety data sheets (SDS) should be consulted for detailed information on handling and storage.
In conclusion, 2-chloro-1-(2-nitrophenyl)ethan-1-ol (CAS No. 860567-48-2) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers valuable biological activities, making it a promising candidate for the development of new therapeutic agents. Ongoing research continues to uncover new insights into its properties and applications, further solidifying its importance in the scientific community.
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